molecular formula C15H13NO4 B1613775 Methyl 2-(6-methoxynicotinoyl)benzoate CAS No. 898786-03-3

Methyl 2-(6-methoxynicotinoyl)benzoate

Cat. No.: B1613775
CAS No.: 898786-03-3
M. Wt: 271.27 g/mol
InChI Key: IZUJWVPXSGQTAP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of Methyl 2-(6-methoxynicotinoyl)benzoate is represented by the formula C15H13NO4 .


Physical and Chemical Properties Analysis

This compound has a density of 1.157 g/mL at 25 °C .

Scientific Research Applications

Antiproliferative Activity in Cancer Research

Methyl 2-(6-methoxynicotinoyl)benzoate has been identified as a compound with promising antiproliferative activity toward human cancer cells. This activity is attributed to its role as a tubulin polymerization inhibitor. Specifically, compound GN39482, a derivative of this compound, inhibits the accumulation of acetylated tubulin and microtubule formation, inducing G2/M cell cycle arrest in HeLa cells. This suggests its potential application in cancer treatment research (Minegishi et al., 2015).

Antimicrobial and Antifungal Properties

Studies have shown that certain derivatives of this compound exhibit antimicrobial and antifungal activities. For instance, a specific derivative was found to be active against Escherichia coli and Shigella boydii, as well as demonstrating chymotrypsin inhibitory activity. Additionally, other related compounds showed antifungal activity against various fungi, indicating the potential for this compound in developing new antimicrobial and antifungal agents (Atta-ur-rahman et al., 1997).

Photophysical Research

The compound has also been a subject of research in the field of photophysics. Investigations into the photophysical properties of its derivatives in various solvents have been conducted, revealing unique luminescence properties depending on the substituted group. This research aids in understanding the optical and electronic properties of such compounds, which could have implications in material sciences and photonics (Soyeon Kim et al., 2021).

Larvicidal Activity

Research on the larvicidal activity of compounds related to this compound has been conducted, particularly in the context of controlling mosquito populations. A study found that specific derivatives of this compound showed significant larvicidal activity against Aedes aegypti larvae, suggesting its potential use in controlling mosquito-borne diseases (A. S. Moreira et al., 2016).

Safety and Hazards

The safety data sheet for a related compound, Methyl benzoate, suggests that it is combustible, harmful if swallowed, and harmful to aquatic life . It is recommended to avoid breathing vapors, mist, or gas, and to use personal protective equipment .

Future Directions

While specific future directions for Methyl 2-(6-methoxynicotinoyl)benzoate are not mentioned in the search results, a related compound, Methyl benzoate, is highlighted as a promising, environmentally safe insecticide .

Properties

IUPAC Name

methyl 2-(6-methoxypyridine-3-carbonyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4/c1-19-13-8-7-10(9-16-13)14(17)11-5-3-4-6-12(11)15(18)20-2/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZUJWVPXSGQTAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40642165
Record name Methyl 2-(6-methoxypyridine-3-carbonyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898786-03-3
Record name Methyl 2-(6-methoxypyridine-3-carbonyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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